Biochemical Potency: TopBP1-IN-1 Inhibits TopBP1-BRCT7/8 Binding to Phosphopeptide with IC50 of 20 nM
TopBP1-IN-1 (5D4) inhibited the in vitro binding of biotinylated pS1159-TopBP1 phosphopeptide to purified TopBP1-BRCT7/8 protein with an IC50 of 20 nM, as determined by Streptavidin Sepharose pulldown assays [1]. In comparison, the parental lead compound 2H3 exhibited weaker activity in the same assay system, with TopBP1-IN-1 and its close analog 5H3 showing the most potent inhibition among 28 derivatives tested [1].
| Evidence Dimension | Inhibition of TopBP1-BRCT7/8 binding to pS1159 phosphopeptide |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Parental compound 2H3 (weaker activity; exact IC50 not specified but demonstrated reduced potency relative to 5D4 in derivative screening) |
| Quantified Difference | TopBP1-IN-1 exhibited enhanced potency relative to 2H3; selected as one of two most potent derivatives from 28 compounds tested |
| Conditions | In vitro Streptavidin Sepharose pulldown assay using purified TopBP1-BRCT7/8 protein and biotinylated pS1159 peptide |
Why This Matters
This nanomolar biochemical potency provides a quantitative benchmark for batch-to-batch quality control and enables direct comparison with alternative BRCT7/8 inhibitors during procurement evaluation.
- [1] Lin FT, Liu K, Wilhelms Garan LA, Folly-Kossi H, Song Y, Lin SJ, Lin WC. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors. Proc Natl Acad Sci U S A. 2023 Oct 31;120(44):e2307793120. View Source
